molecular formula C7H9NO2 B6169514 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde CAS No. 2649076-59-3

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

Cat. No.: B6169514
CAS No.: 2649076-59-3
M. Wt: 139.15 g/mol
InChI Key: GRNUOGAUBUHHSZ-UHFFFAOYSA-N
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Description

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is a chemical compound with the molecular formula C7H9NO2. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, making it a heterocyclic compound. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the aldehyde functional group. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale production would likely involve optimization of the synthetic route to maximize yield and purity, as well as the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aldehyde functional group. This interaction can lead to the modulation of biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This combination of features makes it a valuable compound for research in various scientific fields .

Properties

CAS No.

2649076-59-3

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-oxa-6-azaspiro[3.4]oct-6-ene-7-carbaldehyde

InChI

InChI=1S/C7H9NO2/c9-5-6-4-7(10-8-6)2-1-3-7/h5H,1-4H2

InChI Key

GRNUOGAUBUHHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=NO2)C=O

Purity

95

Origin of Product

United States

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